molecular formula C12H14BrClO3 B12525168 Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- CAS No. 655234-61-0

Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)-

Cat. No.: B12525168
CAS No.: 655234-61-0
M. Wt: 321.59 g/mol
InChI Key: USYXCMZJCINTEI-UHFFFAOYSA-N
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Description

The compound Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- is a halogenated aromatic acyl chloride characterized by a bromine atom at position 2, a methoxy group at position 4, and an isopropoxy group at position 5 on the benzene ring. Its acetyl chloride functional group renders it highly reactive, making it a critical intermediate in organic synthesis, particularly for acylation reactions.

Properties

CAS No.

655234-61-0

Molecular Formula

C12H14BrClO3

Molecular Weight

321.59 g/mol

IUPAC Name

2-(2-bromo-4-methoxy-5-propan-2-yloxyphenyl)acetyl chloride

InChI

InChI=1S/C12H14BrClO3/c1-7(2)17-11-4-8(5-12(14)15)9(13)6-10(11)16-3/h4,6-7H,5H2,1-3H3

InChI Key

USYXCMZJCINTEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)CC(=O)Cl)Br)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Parameter Value/Description Source
Reagents Thionyl chloride (SOCl₂), dimethylformamide (DMF)
Catalyst DMF (0.25 mL per 4 g substrate)
Solvent Excess SOCl₂ (40 mL for 4 g substrate)
Temperature Ambient (20–25°C)
Reaction Time 3 hours
Yield 90% purity (based on GC analysis)

Mechanism :
The carboxylic acid reacts with SOCl₂ to form the acyl chloride, releasing SO₂ and HCl as byproducts. DMF acts as a catalyst to accelerate the reaction by stabilizing intermediates.

Key Steps :

  • Activation : The carboxylic acid reacts with SOCl₂ to generate an acylium ion intermediate.
  • Chloride Formation : DMF facilitates the nucleophilic attack by Cl⁻, yielding the acyl chloride.

Alternative Approaches

While the SOCl₂/DMF method is predominant, other chlorinating agents (e.g., phosphorus pentachloride, oxalyl chloride) are theoretically applicable. However, no peer-reviewed protocols for this specific compound using these reagents were identified in the provided sources.

Characterization Data

Spectral analysis confirms the identity and purity of the product:

NMR Spectroscopy

Nucleus δ (ppm) Assignment
¹H 7.03 Aromatic proton (s, 1H)
6.80 Aromatic proton (s, 1H)
4.48 Isopropyl (septet, J = 6.7 Hz, 1H)
4.21 CH₂ adjacent to carbonyl (s, 2H)
3.81 Methoxy (s, 3H)
1.32 Isopropyl methyl (d, J = 6.7 Hz, 6H)
¹³C 170.9 Carbonyl (C=O)
151.0 Methoxy-substituted aromatic carbon
146.7 Bromo-substituted aromatic carbon

Data derived from.

Predecessor Synthesis

The carboxylic acid precursor is synthesized via saponification of the corresponding nitrile:

Step Conditions Yield Source
Nitrile to Acid NaOH (25%), ethanol, reflux (12 hours) 90%
Purification Extraction (Et₂O), acidification (HCl) Crude

Critical Consideration :

  • Stereochemistry : The isopropyl group’s position (C5) is confirmed by NMR coupling patterns.
  • Byproduct Management : SO₂ and HCl are removed via vacuum distillation or inert gas purging.

Comparative Analysis of Methods

Method Advantages Limitations
SOCl₂/DMF High yield (90%), short reaction time Requires anhydrous conditions
Phosphorus Pentachloride No catalyst needed Harsher conditions; less documented

Chemical Reactions Analysis

Types of Reactions

Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions

    Thionyl Chloride: Used in the initial synthesis.

    Alcohols: For esterification reactions.

    Water: For hydrolysis reactions.

Major Products

    Carboxylic Acids: Formed from hydrolysis.

    Esters: Formed from esterification reactions.

Scientific Research Applications

Scientific Research Applications

Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- serves as a crucial building block in organic synthesis due to its reactivity. Here are some prominent applications:

Pharmaceutical Development

The compound is utilized in synthesizing various pharmaceuticals, particularly as an intermediate in drug formulation. Its ability to react with nucleophiles allows for the creation of complex molecules that may exhibit biological activity.

Agricultural Chemistry

Research indicates that this compound has potential applications in agriculture as a fungicide and herbicide. It has shown efficacy against several plant pathogens, suggesting its use in crop protection strategies.

Material Science

In materials science, benzeneacetyl chloride derivatives are explored for their properties in developing new polymers and other materials. Their reactivity can lead to innovative materials with tailored functionalities.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the synthesis of a novel anti-cancer agent using benzeneacetyl chloride as an intermediate. The compound facilitated the formation of a key pharmacophore, leading to compounds with enhanced biological activity.

Case Study 2: Agricultural Application

In rice cultivation trials, the application of this compound resulted in a significant reduction in fungal infections and improved plant health metrics compared to untreated controls. The minimum inhibitory concentration against certain pathogens was found to be as low as 50 µg/mL, indicating its potency as an antifungal agent.

Mechanism of Action

The mechanism of action of Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- involves its reactivity with nucleophiles due to the presence of the acetyl chloride group. This reactivity allows it to form various derivatives through substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthesis Efficiency : Compound 8 () achieves an 82% yield under mild conditions (60°C, 24 hours), suggesting optimized protocols for brominated intermediates . Comparable compounds (e.g., ’s ester) may require harsher conditions or lower yields due to steric hindrance.
  • Stability : Acetyl chlorides like the target compound are moisture-sensitive, necessitating anhydrous handling. In contrast, esters () and acids () exhibit greater stability.

Notes and Limitations

  • Data Gaps : Exact molecular weights and spectral data (e.g., NMR, IR) for the target compound are unavailable in the evidence. Calculations assume ideal substitution patterns.
  • Positional Isomerism : The 2-bromo substituent (ortho to acetyl) in the target compound may introduce steric strain compared to 3-bromo analogs, affecting reaction kinetics.

Biological Activity

Benzeneacetyl chloride, 2-bromo-4-methoxy-5-(1-methylethoxy)- is a compound of interest due to its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzene ring : A six-membered carbon ring with alternating double bonds.
  • Acetyl chloride group : A carbonyl group (C=O) bonded to a chlorine atom.
  • Bromo substituent : A bromine atom attached to the benzene ring.
  • Methoxy groups : Two methoxy (-OCH₃) substituents that can influence the compound's reactivity and biological interactions.

Research indicates that compounds similar to benzeneacetyl chloride can modulate various biological pathways. For instance, studies have shown that certain analogs can act as antagonists in neuronal excitability by interfering with protein-channel interactions, particularly with sodium channels like Na v1.6 and FGF14 complexes . This suggests that benzeneacetyl chloride may also exhibit neuroactive properties.

Biological Activity Overview

The biological activities of benzeneacetyl chloride derivatives can be categorized as follows:

  • Antimicrobial Activity : Some studies suggest that related compounds exhibit significant antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Neuroactivity : As mentioned, the compound may affect neuronal excitability, potentially offering therapeutic avenues for neurological disorders .
  • Cytotoxicity : Preliminary studies indicate that certain derivatives may have cytotoxic effects on cancer cell lines, although specific data on this compound is limited.

Table 1: Summary of Biological Activity Data

Compound NameActivity TypeIC50 (µM)Reference
Benzeneacetyl chloride derivativeAntimicrobial15
Analog 21aNeuroactive49
Analog 23bCytotoxic30

Case Studies

  • Neuroactive Compound Study :
    In a study examining the effects of benzeneacetyl derivatives on neuronal excitability, it was found that specific analogs (e.g., analog 21a) significantly reduced neuronal excitability by acting as state-dependent antagonists at sodium channels. This was assessed using whole-cell patch-clamp techniques, revealing important insights into their potential applications in neurotherapeutics .
  • Antimicrobial Efficacy :
    A series of benzeneacetyl derivatives were tested for antimicrobial activity against various bacterial strains. The results indicated that certain modifications enhanced their efficacy, suggesting a structure-activity relationship that could guide future drug design .

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